1-(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
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Overview
Description
1-(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the thiazole ring, along with a methanamine group. The dihydrochloride form indicates that it is a salt with two hydrochloride molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound.
Introduction of the Methanamine Group: The ester compound is then subjected to a series of reactions to introduce the methanamine group.
Formation of the Dihydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the methanamine group.
Nucleophilic Addition: The thiazole ring can participate in nucleophilic addition reactions due to the presence of electron-donating groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds are used for nucleophilic addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
1-(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific biochemical pathways . The presence of the bromine atom and methanamine group can influence its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
5-bromo-4-methylthiazol-2-amine: Similar structure but lacks the methanamine group.
4-methylthiazol-2-amine: Similar structure but lacks the bromine atom.
5-bromo-2-methylthiazole: Similar structure but lacks the methanamine group.
Uniqueness
1-(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride is unique due to the combination of the bromine atom, methyl group, and methanamine group on the thiazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
2768327-02-0 |
---|---|
Molecular Formula |
C5H9BrCl2N2S |
Molecular Weight |
280 |
Purity |
95 |
Origin of Product |
United States |
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